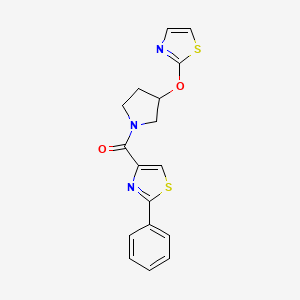

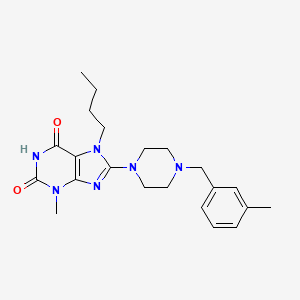

![molecular formula C26H22N2O2S B2868137 4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 332046-08-9](/img/structure/B2868137.png)

4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile” is a complex organic molecule. It has a molecular formula of C26H22N2O2S and an average mass of 426.530 Da .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C26H22N2O2S. It contains a pyridine ring (a six-membered ring with one nitrogen atom), two phenyl rings (six-membered carbon rings), a benzyloxy group (a benzyl group attached to an oxygen atom), and a benzylsulfanyl group (a benzyl group attached to a sulfur atom). The exact arrangement of these groups in the molecule would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile, sulfanyl, and ether groups could impact its solubility in different solvents. The exact physical and chemical properties, such as melting point, boiling point, and density, would need to be determined experimentally .Applications De Recherche Scientifique

Luminescent Liquid Crystalline Materials

A study by A. N. and A. V. Adhikari (2014) discusses the synthesis of luminescent mesogens using cyanopyridone derivatives, similar to the compound . These materials exhibited strong absorption and emission bands, indicating potential use in photophysical applications (A. N. & A. V. Adhikari, 2014).

Synthesis of Fused Pyridine Derivatives

S. A. Al-Issa (2012) researched the synthesis of various pyridine derivatives, emphasizing their structural versatility and potential use in developing new chemical compounds (S. A. Al-Issa, 2012).

Antimicrobial and Anticancer Properties

A study by Safaa I. Elewa et al. (2021) explored the antimicrobial and antitumor activities of pyridine-carbonitrile derivatives. This highlights the compound's potential in biomedical research, particularly in developing new therapeutic agents (Safaa I. Elewa et al., 2021).

Biological Activities and Molecular Docking Studies

Megha G.V. et al. (2022) synthesized pyridine-carbonitrile derivatives and evaluated their antibacterial, antioxidant, and anticancer activities. The study also included molecular docking, indicating the compound's potential in drug discovery (Megha G.V. et al., 2022).

Oxidative Transformations in Organic Synthesis

A study by H. Firouzabadi et al. (1992) discusses the use of pyridine derivatives in the oxidation of various organic compounds, showcasing the compound's role in synthetic organic chemistry (H. Firouzabadi et al., 1992).

Antioxidant Activity of Heterocyclic Compounds

M. Salem et al. (2015) investigated the antioxidant activities of novel heterocyclic compounds derived from pyrimidine derivatives, indicating the compound's relevance in developing antioxidants (M. Salem et al., 2015).

Propriétés

IUPAC Name |

6-benzylsulfanyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2S/c27-16-24-23(15-25(29)28-26(24)31-18-20-9-5-2-6-10-20)21-11-13-22(14-12-21)30-17-19-7-3-1-4-8-19/h1-14,23H,15,17-18H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMSDZMFTXLBSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

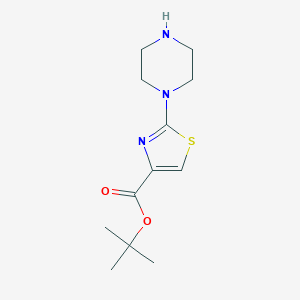

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2868055.png)

![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)

![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)

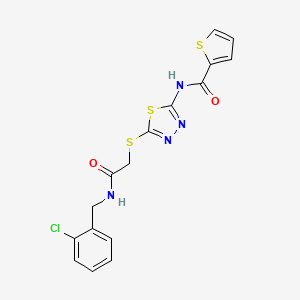

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)

![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)

![2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868076.png)